molecular formula C13H12N2O5S B2420482 N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 180631-81-6

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B2420482
CAS RN: 180631-81-6
M. Wt: 308.31
InChI Key: NHEAQAMNXXRBQT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to have a wide range of applications in scientific research, particularly in the field of drug discovery. In

Scientific Research Applications

Synthesis and Characterization

  • N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating its significance in organic syntheses (Kurosawa, Kan, & Fukuyama, 2003). Additionally, its utility extends to the synthesis of quinazoline derivatives, aiming to explore pharmacological and structure-activity relationships (Rahman et al., 2014).

Chemical Transformations

  • The compound is also involved in versatile chemical transformations. It has been found effective in alkylation processes and protecting amine groups, offering a wide range of applications in chemical synthesis (Fukuyama, Jow, & Cheung, 1995). Its role in the cleavage of nitrobenzenesulfonyl group from aliphatic amines highlights its significance in specific chemical reactions (Zanoni & Stradiotto, 1991).

Antimalarial/Anticancer Activities

  • Research has explored its potential in antimalarial and anticancer activities. For instance, studies have indicated that compounds like 4-methoxyphenyl 4-nitrobenzenesulfonate exhibit significant antimalarial properties, though their effectiveness against cancer cells varies (Betts et al., 2006). Additionally, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for bacterial biofilm inhibition and cytotoxicity, indicating their potential in antimicrobial and anticancer research (Abbasi et al., 2020).

Photophysical Properties

  • The photophysical properties of compounds related to N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide have been studied, particularly in surface-enhanced Raman scattering (SERS). These studies contribute to the understanding of photochemical decomposition reactions, which is significant in the field of photophysics (Franzke & Wokaun, 1992).

Electrochemical Applications

  • Electrochemical studies involving N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide derivatives have been conducted. These studies focus on the electrocatalytic activity and sensing capabilities of these compounds, which is important in the development of sensors and electrochemical analysis tools (Xue et al., 2014).

Molecular and Structural Studies

  • The compound's derivatives have been subject to molecular and structural characterizations, offering insights into their potential applications in various fields, including drug design and material science (Murthy et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEAQAMNXXRBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was equipped with a magnetic stirrer. The flask was charged with p-anisidine (13.0 mmol) followed by dichloromethane (50 mL). Triethylamine (25.9 mmol) was added followed by 3-nitrobenzenesulfonyl chloride (16.2 mmol). Additional dichloromethane (75 mL) was added for solubility. The reaction was allowed to stir overnight. After 18 hours, TLC (dichloromethane/silica) indicated that the reaction was not complete. One additional equivalent of 3-nitrobenzenesulfonyl chloride (13.0 mmol), and two equivalents of triethylamine (25.9 mmol) were added to the reaction. After 10 minutes, TLC indicated that two products had formed and all starting anisidine was consumed. The reaction was washed with 2N HCl (100 mL), dried (Na2SO4), filtered, and the solvent removed under diminished pressure. The residue was dissolved in dichloromethane (20 mL) and loaded onto a 600 mL sintered glass funnel charged with silica gel (400 g). The silica plug was eluted with dichloromethane (100 mL fractions) until the first product eluted from the filter column (TLC, dichloromethane/silica). The solvent system was changed to 9:1 dichloromethane/ethyl acetate and fractions were taken (100 mL) until the second product eluted from the filter column. The solvent from both samples was removed under reduced pressure to yield a mixture of the undesired N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide and the desired product.
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
25.9 mmol
Type
reactant
Reaction Step Two
Quantity
16.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloromethane silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 mmol
Type
reactant
Reaction Step Five
Quantity
25.9 mmol
Type
reactant
Reaction Step Five
Name
N,N-bis-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

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